molecular formula C11H22N2O2 B11802330 (3S)-3-(1-(Boc-amino)ethyl)-pyrrolidine

(3S)-3-(1-(Boc-amino)ethyl)-pyrrolidine

Cat. No.: B11802330
M. Wt: 214.30 g/mol
InChI Key: HJUZGKGDCUOVML-GKAPJAKFSA-N
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Description

tert-Butyl(1-((S)-pyrrolidin-3-yl)ethyl)carbamate is a chemical compound that belongs to the class of carbamates. It is commonly used as a protecting group for amines in organic synthesis due to its stability under various reaction conditions and its ease of removal. The compound is characterized by the presence of a tert-butyl group, a pyrrolidine ring, and a carbamate functional group.

Preparation Methods

The synthesis of tert-Butyl(1-((S)-pyrrolidin-3-yl)ethyl)carbamate typically involves the reaction of (S)-pyrrolidin-3-yl ethylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc2O. The product is then purified by standard techniques such as recrystallization or chromatography .

Industrial production methods for tert-Butyl(1-((S)-pyrrolidin-3-yl)ethyl)carbamate may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Flow microreactor systems have been developed to enhance the efficiency and sustainability of the synthesis process .

Mechanism of Action

The mechanism of action of tert-Butyl(1-((S)-pyrrolidin-3-yl)ethyl)carbamate involves the formation of a stable carbamate linkage that protects the amine group from unwanted reactions. The tert-butyl group provides steric hindrance, enhancing the stability of the compound under various conditions. The carbamate group can be cleaved under acidic conditions, releasing the free amine .

Comparison with Similar Compounds

tert-Butyl(1-((S)-pyrrolidin-3-yl)ethyl)carbamate can be compared with other carbamate compounds such as:

The uniqueness of tert-Butyl(1-((S)-pyrrolidin-3-yl)ethyl)carbamate lies in its specific structure, which combines the steric protection of the tert-butyl group with the reactivity of the pyrrolidine ring, making it a versatile protecting group in organic synthesis.

Properties

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

tert-butyl N-[1-[(3S)-pyrrolidin-3-yl]ethyl]carbamate

InChI

InChI=1S/C11H22N2O2/c1-8(9-5-6-12-7-9)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8?,9-/m0/s1

InChI Key

HJUZGKGDCUOVML-GKAPJAKFSA-N

Isomeric SMILES

CC([C@H]1CCNC1)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C1CCNC1)NC(=O)OC(C)(C)C

Origin of Product

United States

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